
1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with thiophene derivatives under acidic or basic conditions. The reaction typically requires a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrazole derivatives. Common reagents include halogens, alkylating agents, and nucleophilic reagents.
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may affect its reactivity and biological activity.
1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: The presence of a carboxamide group can influence the compound’s solubility and interaction with biological targets.
1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbimidate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-7(2)12-10(13)6-8(11-12)9-4-3-5-14-9/h3-7,11H,1-2H3 |
InChI Key |
LWUBCOIPXAEWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


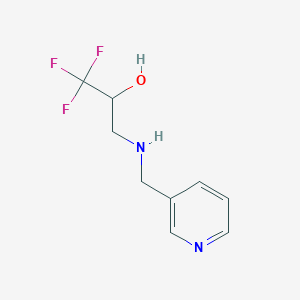
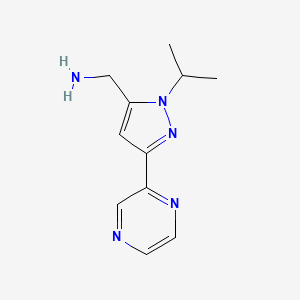
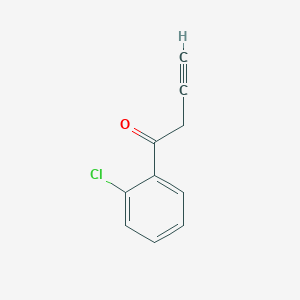
![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)
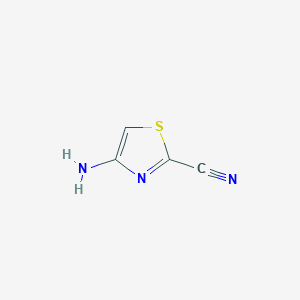

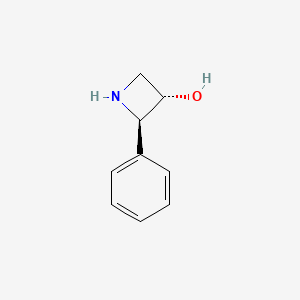
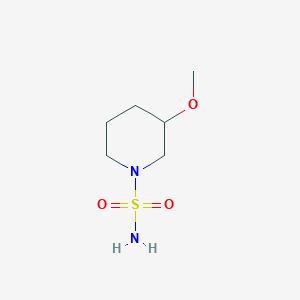
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
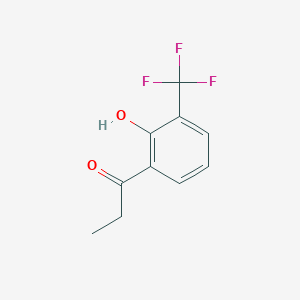
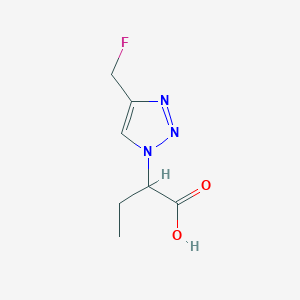
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)

